Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
Description
Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate (CAS: 1018126-97-0) is a methyl ester derivative of a pyrazolo[3,4-b]pyridine scaffold. Its molecular formula is C₁₄H₁₇F₂N₃O₃, with a molecular weight of 313.30 g/mol . The compound features a difluoromethyl group at the 4-position, an ethyl group at the 2-position, and a methyl group at the 3-position on the pyrazolo-pyridine core.
Properties
Molecular Formula |
C14H17F2N3O3 |
|---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
methyl 3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoate |
InChI |
InChI=1S/C14H17F2N3O3/c1-4-19-8(2)12-9(13(15)16)7-10(20)18(14(12)17-19)6-5-11(21)22-3/h7,13H,4-6H2,1-3H3 |
InChI Key |
ZRDCFXKLCMEWBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl, ethyl, and methyl groups. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core and a difluoromethyl group, giving it unique chemical properties and potential biological activities. The presence of fluorine atoms may enhance its metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications.
Scientific Research Applications
This compound has applications in:
- Interaction studies These studies focus on the binding affinity of this compound towards specific adenosine receptor subtypes. These studies employ radiolabeled ligands and competitive binding assays to elucidate the binding characteristics and affinities in biological systems. Such investigations are crucial for understanding the therapeutic potential of this compound.
- Modification of structure Reactions allow for the modification of the compound's structure, potentially leading to derivatives with different biological activities.
Preliminary studies
Preliminary studies indicate that this compound exhibits promising biological activities. It has been investigated for its potential interactions with adenosine receptors, particularly A1 and A2A subtypes, which are involved in various physiological processes including inflammation and neuroprotection. The unique structural features of this compound may enhance its selectivity and potency compared to other compounds within the same class.
Related Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | Contains difluoroalkyl groups | Different substitution pattern leading to varied biological activity |
| 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole | Contains trifluoromethyl groups | Enhanced potency due to trifluoromethyl groups |
| 3-Methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridine | Lacks fluorinated side chains | Simpler structure may lead to different pharmacokinetics |
Mechanism of Action
The mechanism of action of Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Longer alkyl chains (e.g., propyl, isopropyl) increase molecular weight but may reduce solubility compared to ethyl or methyl groups .
- Ester vs. Acid : The methyl ester derivative (target compound) exhibits higher lipophilicity than carboxylic acid analogs, influencing pharmacokinetic properties such as membrane permeability .
- Fluorination: The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, as seen in improved in vitro half-life studies .
Biological Activity
Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 313.30 g/mol. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications .
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-b]pyridine |
| Functional Groups | Difluoromethyl, ethyl, methyl, and carbonyl |
| Molecular Weight | 313.30 g/mol |
| CAS Number | 1018165-62-2 |
Preliminary studies indicate that this compound exhibits promising interactions with adenosine receptors, particularly A1 and A2A subtypes. These receptors are involved in various physiological processes including inflammation and neuroprotection .
Binding Affinity Studies
Research has focused on the binding affinity of this compound towards specific adenosine receptor subtypes using radiolabeled ligands and competitive binding assays. Such studies are crucial for elucidating the therapeutic potential of this compound .
Comparative Analysis with Similar Compounds
The following table summarizes compounds that share structural similarities with this compound:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | Contains difluoroalkyl groups | Different substitution pattern leading to varied biological activity |
| 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole | Contains trifluoromethyl groups | Enhanced potency due to trifluoromethyl groups |
| 3-Methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridine | Lacks fluorinated side chains | Simpler structure may lead to different pharmacokinetics |
Study on Adenosine Receptor Modulation
In a study investigating the modulation of adenosine receptors by pyrazolo compounds, this compound showed significant binding affinity towards A1 receptors. This suggests its potential role in treating conditions related to inflammation and neurodegenerative diseases .
Synthesis and Pharmacological Evaluation
The synthesis of this compound typically involves multi-step synthetic routes that require specific reaction conditions to ensure high yield and purity. Various pharmacological evaluations have indicated its potential as a lead compound in drug development targeting adenosine receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
